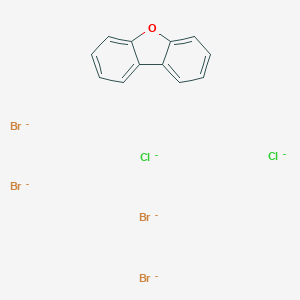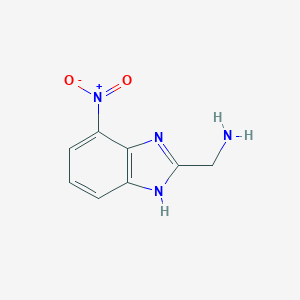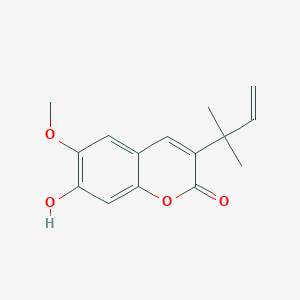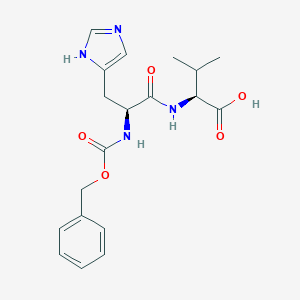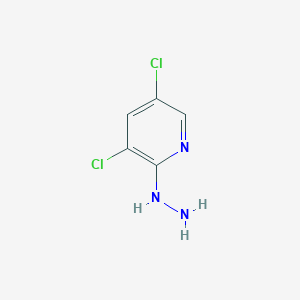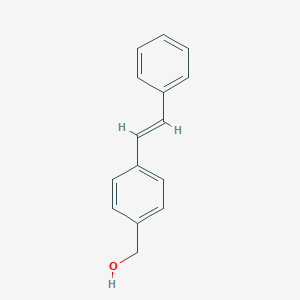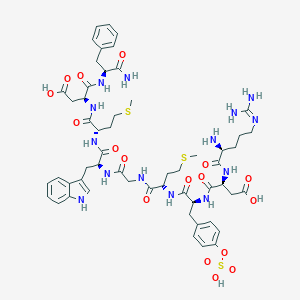![molecular formula C17H13N3O4 B011037 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione CAS No. 106584-29-6](/img/structure/B11037.png)
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, also known as MNPD, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is synthesized through a specific method that involves the use of various chemicals and reagents, and it has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further research.
作用機序
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This may lead to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
In addition to its anti-tumor effects, 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its demonstrated anti-tumor effects in various types of cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, including further studies on its mechanism of action and potential side effects, as well as its potential applications in the treatment of other diseases and conditions. Additionally, research may focus on the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential side effects.
合成法
The synthesis of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione involves the reaction of 4-nitrobenzaldehyde with 2-phenyl-1,2,3,4-tetrahydro-6-methylpyrazine-5,7-dione in the presence of a catalyst, such as piperidine. The resulting product is then purified through various methods, including recrystallization and chromatography, to obtain the final compound.
科学的研究の応用
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has anti-tumor effects in various types of cancer cells, including breast, lung, and liver cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases and conditions.
特性
CAS番号 |
106584-29-6 |
|---|---|
製品名 |
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
分子式 |
C17H13N3O4 |
分子量 |
323.3 g/mol |
IUPAC名 |
1-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13N3O4/c1-18-16(21)15(11-12-7-9-14(10-8-12)20(23)24)17(22)19(18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
QVFGUGGBYUPDGK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
同義語 |
2-Methyl-4-(4-nitrobenzylidene)-1-phenyl-3,5-dioxopyrazolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



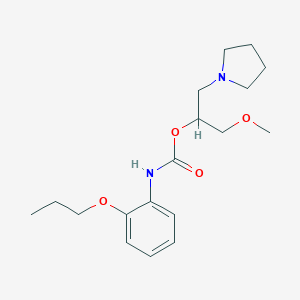
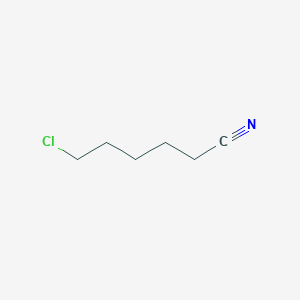
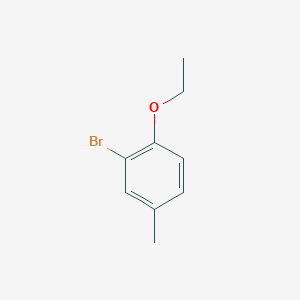
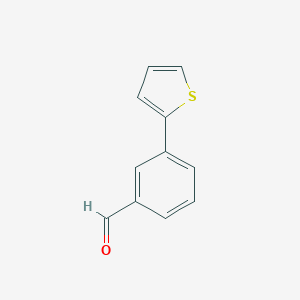
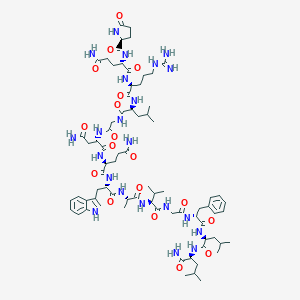
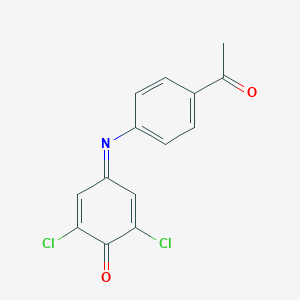
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
